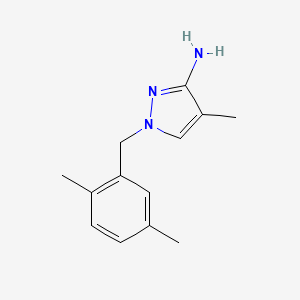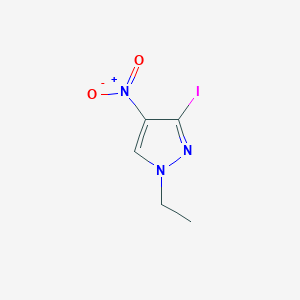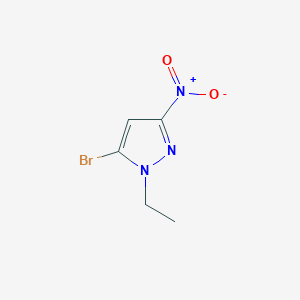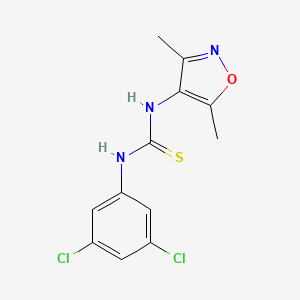![molecular formula C13H17F3N6 B10902953 N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B10902953.png)
N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound that features a pyrazole and pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through appropriate linkers.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group.
Reduction: Reduction reactions could be used to modify the pyrazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group.
N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-PYRIMIDINYL]AMINE: Has a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C13H17F3N6 |
|---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
N'-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H17F3N6/c1-3-22-7-9(8(2)21-22)10-6-11(13(14,15)16)20-12(19-10)18-5-4-17/h6-7H,3-5,17H2,1-2H3,(H,18,19,20) |
InChI Key |
OPEMEBIPBPHLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902872.png)

![ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10902881.png)
![4-fluoro-N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B10902891.png)
![4-butoxy-N-{4-oxo-2-[2-(prop-2-en-1-yloxy)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide](/img/structure/B10902904.png)
![(3,6-dichloro-1-benzothiophen-2-yl){4-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10902912.png)
![2-[(3-bromophenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide](/img/structure/B10902919.png)

![N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10902928.png)
![2-ethoxy-4-[(Z)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B10902933.png)

![N-benzyl-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10902969.png)

